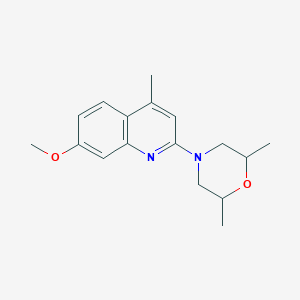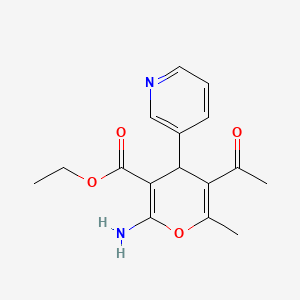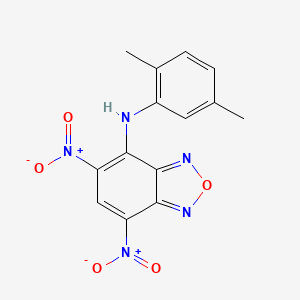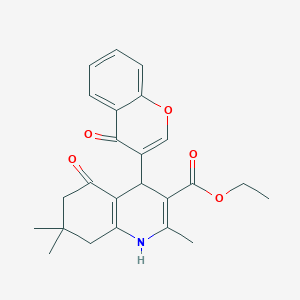![molecular formula C12H11N3O3S2 B5153262 2-({[2-(acetylamino)-1,3-thiazol-4-yl]methyl}thio)nicotinic acid](/img/structure/B5153262.png)
2-({[2-(acetylamino)-1,3-thiazol-4-yl]methyl}thio)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[2-(acetylamino)-1,3-thiazol-4-yl]methyl}thio)nicotinic acid, commonly known as ATN-161, is a peptide that has been extensively studied for its potential use in cancer therapy and other medical applications. It is a small molecule inhibitor that has shown promise in inhibiting tumor growth and metastasis in various types of cancers.
Mécanisme D'action
ATN-161 works by binding to the α5β1 integrin receptor and disrupting its interaction with the extracellular matrix (ECM). This prevents the cancer cells from attaching to the ECM, which is necessary for their survival and growth. Additionally, ATN-161 induces apoptosis (programmed cell death) in cancer cells, further inhibiting their growth and metastasis.
Biochemical and Physiological Effects
ATN-161 has been shown to have several biochemical and physiological effects. It inhibits the migration and invasion of cancer cells, reduces angiogenesis (the formation of new blood vessels), and induces apoptosis in cancer cells. Additionally, ATN-161 has been shown to enhance the efficacy of chemotherapy and radiation therapy in various types of cancers.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ATN-161 is its specificity for the α5β1 integrin receptor, which is overexpressed in cancer cells but not in normal cells. This makes it a promising candidate for cancer therapy with minimal side effects. However, one of the limitations of ATN-161 is its short half-life, which requires frequent dosing and limits its efficacy in vivo.
Orientations Futures
There are several future directions for ATN-161 research. One area of interest is the development of more stable analogs of ATN-161 with longer half-lives and improved efficacy in vivo. Additionally, there is a need for further research on the mechanism of action of ATN-161 and its potential use in combination therapy with other cancer treatments. Finally, there is a need for clinical trials to evaluate the safety and efficacy of ATN-161 in humans.
Conclusion
In conclusion, ATN-161 is a promising candidate for cancer therapy with its specificity for the α5β1 integrin receptor and its ability to inhibit tumor growth and metastasis. While there are limitations to its use, further research on ATN-161 and its analogs may lead to improved efficacy and safety in cancer treatment.
Méthodes De Synthèse
ATN-161 is synthesized by solid-phase peptide synthesis. The synthesis involves the coupling of various amino acids in a specific sequence to form the peptide chain. The final product is then purified using high-performance liquid chromatography (HPLC) to obtain a pure and stable form of ATN-161.
Applications De Recherche Scientifique
ATN-161 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and metastasis of various types of cancers, including breast cancer, lung cancer, prostate cancer, and melanoma. ATN-161 works by targeting the α5β1 integrin receptor, which is overexpressed in cancer cells and plays a crucial role in tumor growth and metastasis.
Propriétés
IUPAC Name |
2-[(2-acetamido-1,3-thiazol-4-yl)methylsulfanyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S2/c1-7(16)14-12-15-8(6-20-12)5-19-10-9(11(17)18)3-2-4-13-10/h2-4,6H,5H2,1H3,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOANXFZREJLOHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CSC2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[2-(Acetylamino)-1,3-thiazol-4-yl]methyl}sulfanyl)pyridine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5153196.png)

![N-(3-(4-chlorophenyl)-5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5153205.png)
![N-(2,3-dimethylphenyl)-2-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5153216.png)

![N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5153229.png)
![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetonitrile](/img/structure/B5153234.png)
![((2S)-1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-pyrrolidinyl)methanol](/img/structure/B5153236.png)

![4-fluoro-N-[3-(2,2,3,3-tetrafluoropropoxy)-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5153250.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5153256.png)
![3-methyl-5-(2-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153264.png)
